1-Bromo-4-(1-chloroethyl)benzene
Overview
Description
1-Bromo-4-(1-chloroethyl)benzene is an organic compound with the molecular formula C8H8BrCl It is a derivative of benzene, where a bromine atom and a 1-chloroethyl group are substituted at the para positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-chloroethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1-chloroethyl)benzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the para position .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(1-chloroethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under suitable conditions.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.
Electrophilic Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfur trioxide (SO3) and sulfuric acid for sulfonation.
Major Products:
Nucleophilic Substitution: Phenol or aniline derivatives, depending on the nucleophile used.
Electrophilic Substitution: Nitro or sulfonic acid derivatives of this compound.
Scientific Research Applications
1-Bromo-4-(1-chloroethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1-chloroethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions applied .
Comparison with Similar Compounds
1-Bromo-4-chlorobenzene: Lacks the 1-chloroethyl group, making it less reactive in certain nucleophilic substitution reactions.
4-(1-Chloroethyl)benzene: Lacks the bromine atom, affecting its reactivity towards electrophilic substitution.
Properties
IUPAC Name |
1-bromo-4-(1-chloroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBCXCXQMLHBTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561658 | |
Record name | 1-Bromo-4-(1-chloroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20488-10-2 | |
Record name | 1-Bromo-4-(1-chloroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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